molecular formula C7H14ClNOSi B041540 (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile CAS No. 727382-14-1

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile

Cat. No.: B041540
CAS No.: 727382-14-1
M. Wt: 191.73 g/mol
InChI Key: FLYSOKSACGLOAO-ZETCQYMHSA-N
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Description

(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile: is an organic compound that features a chloro group, a trimethylsilyl group, and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile typically involves the reaction of a suitable butanenitrile precursor with chlorinating and silylating agents. One common method includes the use of trimethylsilyl chloride and a chlorinating agent under controlled conditions to introduce the trimethylsilyl and chloro groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, under basic or acidic conditions.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: New compounds with the chloro group replaced by other functional groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique functional groups.

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biochemical Studies: Used in studies to understand the interactions of nitrile-containing compounds with biological systems.

Industry:

    Material Science:

    Chemical Manufacturing: Used in the production of specialty chemicals and reagents.

Mechanism of Action

The mechanism by which (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the chloro and nitrile groups can participate in various chemical reactions. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and interactions with biological macromolecules.

Comparison with Similar Compounds

    Trimethylsilyl chloride: An organosilicon compound with similar silylating properties.

    4-Chlorobutanenitrile: A compound with a similar butane backbone and chloro group but lacking the trimethylsilyl group.

Uniqueness:

    (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile: is unique due to the presence of both the trimethylsilyl and chloro groups, which confer distinct chemical properties and reactivity compared to similar compounds. The combination of these functional groups makes it a valuable intermediate in organic synthesis and other applications.

Properties

IUPAC Name

(3S)-4-chloro-3-trimethylsilyloxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNOSi/c1-11(2,3)10-7(6-8)4-5-9/h7H,4,6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYSOKSACGLOAO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(CC#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)O[C@@H](CC#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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